Menaquinol-10, also known as Vitamin K2, is a member of the menaquinone family, which plays a crucial role in various biological processes. It is particularly recognized for its importance in blood coagulation and bone metabolism. Menaquinol-10 is synthesized by bacteria and can also be obtained from dietary sources such as fermented foods and animal products. As a fat-soluble vitamin, it is classified under the broader category of vitamins essential for human health.
Menaquinol-10 is primarily sourced from bacterial cultures, particularly from species such as Bacillus subtilis. It can also be found in fermented foods like natto, cheese, and certain meats. In terms of classification, it falls under the category of lipophilic vitamins, specifically within the Vitamin K group, which includes phylloquinone (Vitamin K1) and various menaquinones (Vitamin K2), differentiated by their side chain lengths.
The synthesis of menaquinol-10 can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions to optimize yield and selectivity. For instance, using specific protecting groups during synthesis can prevent unwanted side reactions that lead to lower yields .
Menaquinol-10 has a complex molecular structure characterized by its long isoprenoid side chain consisting of ten repeating units. The molecular formula for menaquinol-10 is C45H60O2. Its structure includes a naphthoquinone core which is responsible for its redox activity . The stereochemistry at various positions along the isoprenoid chain contributes to its biological activity.
Menaquinol-10 participates in several biochemical reactions:
The oxidation of menaquinol-10 to menaquinone involves the loss of electrons and protons, which can be catalyzed by various enzymes within biological systems.
Menaquinol-10 exerts its effects primarily through:
Research indicates that increased levels of menaquinol-10 correlate with reduced risks of osteoporosis and cardiovascular diseases due to its role in calcium metabolism and anti-inflammatory effects .
Menaquinol-10 has several scientific uses:
The classical menaquinol-10 biosynthesis pathway initiates with chorismate, the end-product of the shikimate pathway. In γ-proteobacteria like Escherichia coli, this pathway involves seven enzymatic steps catalyzed by Men enzymes to form the naphthoquinone head group before prenylation and reduction [1] [7]. The sequence begins with MenF (isochorismate synthase) converting chorismate to isochorismate. MenD then catalyzes the thiamine-dependent condensation of isochorismate with α-ketoglutarate to form 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid (SHCHC). Subsequent steps involve:
The final steps involve MenA (DHNA octaprenyltransferase), which attaches a 40-carbon isoprenoid side chain (typically 8 isoprene units) to DHNA via decarboxylative prenylation, forming demethylmenaquinone. MenG subsequently methylates the head group using S-adenosylmethionine to yield menaquinone, which is reduced to menaquinol-10 by cellular reductases [1] [6]. Genetic regulation in facultative anaerobes like E. coli is oxygen-sensitive, with men gene expression upregulated under anaerobic conditions to support electron transport [1].
Table 1: Enzymes in the Classical Menaquinol Biosynthesis Pathway
Enzyme | Gene | Function | Localization |
---|---|---|---|
Isochorismate synthase | menF | Converts chorismate to isochorismate | Cytosolic |
SHCHC synthase | menD | Condenses isochorismate with α-ketoglutarate | Cytosolic |
OSB-CoA synthase | menE | Activates OSB as CoA thioester | Cytosolic |
DHNA synthase | menB | Cyclizes to form naphthoid ring | Cytosolic |
Octaprenyltransferase | menA | Attaches isoprenoid side chain | Membrane-bound |
Methyltransferase | menG | Methylates demethylmenaquinone | Membrane-bound |
Discovered in Streptomyces coelicolor and pathogenic bacteria like Helicobacter pylori, the futalosine pathway represents an evolutionarily ancient menaquinone biosynthesis route that bypasses classical men genes [2] [8]. This oxygen-independent pathway initiates with MqnA (chorismate dehydratase), which converts chorismate directly to 3-enolpyruvyl-benzoate (3-EPB) without isochorismate intermediacy. Crystal structures reveal MqnA adopts a Venus flytrap fold that completely buries chorismate during catalysis [2]. Subsequent steps involve:
The pathway's namesake intermediate, futalosine, contains a purine moiety derived from inosine—a unique feature absent in the classical pathway. Evolutionary analyses indicate this pathway predates the classical route, occurring in 18 bacterial phyla including anaerobic lineages incapable of aerobic respiration. Its widespread distribution in extremophiles and pathogens like Helicobacter suggests metabolic advantages in low-oxygen environments [3] [8]. The pathway converges with the classical route at 1,4-dihydroxy-6-naphthoate, which undergoes prenylation (likely by MenA homologs) and methylation to form menaquinone-10 [6].
Table 2: Comparison of Classical and Futalosine Pathways
Feature | Classical Pathway | Futalosine Pathway |
---|---|---|
Initial substrate | Chorismate | Chorismate |
Key intermediate | OSB, DHNA | Futalosine, DHFL |
Signature enzymes | MenF, MenD, MenH | MqnA, MqnB, MqnC |
Oxygen requirement | Not essential but tolerated | Strictly anaerobic |
Evolutionary distribution | 32.1% of prokaryotes (mostly aerobes) | Broader (18 phyla; anaerobes dominant) |
Energetic cost | Higher (9+ enzymatic steps) | Lower (7 enzymatic steps) |
In bacteria utilizing the classical pathway, men genes are typically organized in operons enabling coordinated expression. Escherichia coli exhibits a split genetic organization: menF is monogenic, while menD, menC, menH, menB, and menE form a cluster at 51 minutes on the chromosome. Crucially, menA resides separately at 88 minutes, encoding the membrane-bound octaprenyltransferase essential for side-chain attachment [1]. Complementation studies with menA mutants confirm that restoring this gene rescues anaerobic growth by reestablishing menaquinone biosynthesis [1].
In Bacillus subtilis, the men genes form a single operon (menFEDBCA), facilitating efficient anaerobic regulation. The gene order corresponds to the enzymatic sequence, suggesting evolutionary optimization for pathway efficiency. The menA gene product determines side-chain length specificity; in E. coli, it encodes octaprenyltransferase producing MK-8, whereas homologs in Bacillus firmus produce MK-7 via heptaprenyltransferase activity [7]. Membrane localization of MenA and MenG enables substrate channeling during the final prenylation and methylation steps [6].
Streptomyces coelicolor utilizes the futalosine pathway exclusively, with its four-enzyme cascade (MqnA-D) efficiently generating 1,4-dihydroxy-6-naphthoate under varying oxygen conditions. The MqnA enzyme exhibits homodimeric structure with a buried active site that undergoes conformational changes (Venus flytrap mechanism) to sequester chorismate completely [2]. This structural adaptation prevents oxidative degradation of intermediates, making the pathway ideal for aerobic actinomycetes [3].
Conversely, Helicobacter pylori lacks classical men genes but retains a minimal futalosine pathway optimized for its microaerophilic niche. Genetic streamlining has resulted in loss of redundant enzymes, with MqnA serving dual catalytic functions. Notably, H. pylori lacks de novo purine synthesis genes, relying on purine salvage to supply inosine for futalosine production—a metabolic vulnerability potentially exploitable for therapeutics [4] [6]. The pathogen’s menaquinone production is constitutively expressed, reflecting its constant role in microaerophilic electron transport [4] [8].
In facultative anaerobes, menaquinone biosynthesis is tightly regulated by oxygen-sensitive transcription factors. Escherichia coli employs the ArcAB two-component system, which represses men gene expression under aerobic conditions. Simultaneously, the Fnr regulator activates men transcription during oxygen limitation by sensing iron-sulfur cluster oxidation states [1] [7]. This dual regulatory mechanism ensures menaquinol-10 production aligns with respiratory demands.
Obligate anaerobes like Bacteroides species exhibit constitutive men/mqn gene expression due to the absence of oxygen-dependent repressors. In Clostridium, redox-sensing Rex regulators modulate menaquinone levels by responding to NADH/NAD⁺ ratios, linking biosynthesis to cellular redox status. The futalosine pathway’s dominance in anaerobes reflects its resistance to oxidative inactivation and lower ATP cost compared to the oxygen-sensitive classical pathway [3] [6] [8].
Table 3: Regulatory Systems Governing Menaquinol Biosynthesis
Regulator | Organism | Signal | Target Genes | Effect |
---|---|---|---|---|
Fnr | Escherichia coli | Oxygen deprivation | menA, menD-H operon | Activation |
ArcA | Escherichia coli | Respiratory conditions | menF, menD-H | Repression |
Rex | Clostridium acetobutylicum | NADH/NAD⁺ ratio | men/mqn genes | Redox-dependent activation |
Anoxic control | Bacteroides fragilis | None (constitutive) | Futalosine pathway genes | Constant expression |
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